2-(3-Dimethylaminopropylthio)aniline
Description
2-(3-Dimethylaminopropylthio)aniline is an aromatic amine derivative featuring a thioether linkage and a tertiary dimethylamino group. Its molecular formula is C₁₁H₁₈N₂S, with an average molecular weight of 210.34 g/mol. The compound’s structure comprises an aniline ring substituted at the 2-position with a 3-dimethylaminopropylthio group. Applications may include its use as an intermediate in pharmaceuticals or ligand design, though further studies are needed to confirm these roles.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propylsulfanyl]aniline |
InChI |
InChI=1S/C11H18N2S/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |
InChI Key |
HOPBYWCKJDIIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences between 2-(3-Dimethylaminopropylthio)aniline and related compounds:
Key Observations:
Reactivity and Stability
- Thioether Reactivity: Both this compound and 2-(Isopropylthio)aniline may undergo oxidation to sulfoxides or sulfones under oxidative conditions. The dimethylamino group in the former could stabilize intermediates via lone-pair donation, altering reaction kinetics .
- Amine Participation: The tertiary amine in the target compound may act as a ligand in metal-catalyzed reactions, unlike 2-(3-Aminopropyl)aniline, where the primary amine could participate in condensation or Schiff base formation .
- Synthetic Conditions: Evidence from 2-(Isopropylthio)aniline synthesis (DMAP catalysis in acetonitrile) suggests that similar mild conditions might apply to the target compound, though steric effects from the dimethylamino group may necessitate longer reaction times .
Physicochemical Properties
- Solubility: The tertiary amine in this compound likely enhances solubility in acidic media due to protonation, whereas 2-(Isopropylthio)aniline (lacking ionizable groups) may prefer nonpolar solvents .
- Electronic Effects: The dimethylamino group’s strong electron-donating capacity could redshift UV-Vis absorption maxima compared to 2-(3-Aminopropyl)aniline, where conjugation is less pronounced .
Research Findings and Implications
- Biological Relevance: Tertiary amines (e.g., dimethylamino groups) are common in bioactive molecules, suggesting that this compound could serve as a pharmacophore scaffold. In contrast, 2-(3-Aminopropyl)aniline’s primary amine may limit membrane permeability due to higher polarity .
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